molecular formula C₄₃H₅₁NO₁₄ B1141289 6,7-Epoxy docetaxel CAS No. 181208-36-6

6,7-Epoxy docetaxel

Numéro de catalogue: B1141289
Numéro CAS: 181208-36-6
Poids moléculaire: 805.86
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7-Epoxy Docetaxel (Mixture of Diastereomers) is a taxane derivative modified at the 6 and 7 positions. It is primarily used as an anti-tumor agent. The compound has a molecular formula of C43H51NO14 and a molecular weight of 805.86 . It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Epoxy Docetaxel involves the modification of the parent compound, Docetaxel, at the 6 and 7 positions to introduce an epoxy group. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for the synthesis of taxane derivatives often involve multi-step organic synthesis, including protection and deprotection of functional groups, selective oxidation, and epoxidation reactions .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale organic synthesis techniques, including the use of high-pressure liquid chromatography (HPLC) for purification and isolation of the desired diastereomers. The exact methods are proprietary and specific to the manufacturing companies.

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Epoxy Docetaxel can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Applications De Recherche Scientifique

6,7-Epoxy Docetaxel has a wide range of scientific research applications, including:

Chemistry

    Synthesis of novel taxane derivatives: Researchers use this compound as a starting material to synthesize new compounds with potential anti-tumor activity.

Biology

    Cell biology studies: The compound is used to study the effects of taxane derivatives on cell division and apoptosis.

Medicine

    Anti-tumor research: this compound is investigated for its potential to treat various types of cancer, including breast, lung, and ovarian cancers.

Industry

    Pharmaceutical development: The compound is used in the development of new anti-cancer drugs and formulations.

Mécanisme D'action

The mechanism of action of 6,7-Epoxy Docetaxel involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. The compound binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This leads to the inhibition of cell division and induces apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Docetaxel: The parent compound of 6,7-Epoxy Docetaxel, used as an anti-cancer agent.

    Paclitaxel: Another taxane derivative with similar anti-tumor activity.

    Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against certain cancers.

Uniqueness

This compound is unique due to its modification at the 6 and 7 positions, which may confer distinct biological activity and pharmacokinetic properties compared to other taxane derivatives .

Activité Biologique

6,7-Epoxy docetaxel is a taxane derivative that has garnered attention for its potential as an anti-tumor agent. This compound is characterized by modifications at the 6 and 7 positions of the docetaxel molecule, enhancing its biological activity against various cancer types. This article explores the biological mechanisms, pharmacological properties, and clinical implications of this compound, supported by data tables and case studies.

Target Interaction
this compound primarily targets microtubulin , a crucial component of the cytoskeleton in eukaryotic cells. The compound binds reversibly to microtubulin with a high affinity, stabilizing microtubule structures and preventing their disassembly. This action disrupts normal cell division processes, leading to cell cycle arrest at the G2/M phase and ultimately triggering cell death through mechanisms including apoptosis and mitotic catastrophe .

Biochemical Pathways
The compound significantly influences the PI3K-Akt signaling pathway , which is vital for cell survival and proliferation. By modulating this pathway, this compound can induce apoptosis in cancer cells while inhibiting anti-apoptotic factors such as Bcl-2 and Bcl-xL .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits favorable pharmacokinetic properties that enhance its therapeutic efficacy. Notably, its formulation in nanocarriers has been shown to improve bioavailability and targeted delivery to tumor sites .

Case Studies and Clinical Applications

Efficacy in Cancer Treatment
Clinical studies have demonstrated the effectiveness of docetaxel derivatives in treating various cancers:

  • Breast Cancer : A study indicated that docetaxel induces both apoptotic and non-apoptotic cell death pathways in breast cancer cell lines (e.g., MCF-7), highlighting its dual mechanism of action .
  • Prostate Cancer : In metastatic castration-resistant prostate cancer (mCRPC), docetaxel remains effective even after prior treatments with agents like abiraterone. A retrospective analysis showed an overall survival (OS) rate of approximately 12.7 months for patients treated with docetaxel following abiraterone therapy .
  • Combination Therapies : Research on combining this compound with other agents (e.g., apalutamide) suggests enhanced efficacy through synergistic mechanisms that target multiple pathways simultaneously .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity and clinical outcomes associated with this compound:

Study FocusCancer TypeKey FindingsReference
Mechanism of ActionBreast CancerInduces mitotic catastrophe; dual apoptotic pathways
Clinical EfficacyProstate CancerOS of 12.7 months post-abiraterone treatment
PharmacokineticsVariousImproved bioavailability with nanocarrier systems
Combination Therapy PotentialProstate CancerEnhanced efficacy with apalutamide

Propriétés

IUPAC Name

[4-acetyloxy-1,13-dihydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-11,15,18,18-tetramethyl-12-oxo-6,9-dioxapentacyclo[12.3.1.03,11.04,7.08,10]octadec-14-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51NO14/c1-21-25(54-37(50)29(47)27(23-15-11-9-12-16-23)44-38(51)58-39(3,4)5)19-43(52)35(56-36(49)24-17-13-10-14-18-24)31-41(8,32(48)28(46)26(21)40(43,6)7)33-30(55-33)34-42(31,20-53-34)57-22(2)45/h9-18,25,27-31,33-35,46-47,52H,19-20H2,1-8H3,(H,44,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMIGTNUBJPFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)C6(COC6C7C3O7)OC(=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.